molecular formula C23H18ClNO6 B12398432 Hbv-IN-31

Hbv-IN-31

Cat. No.: B12398432
M. Wt: 439.8 g/mol
InChI Key: IHDWPXWVRCUHRF-UHFFFAOYSA-N
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Description

Hbv-IN-31 is a compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of hepatitis B virus (HBV) infections

Preparation Methods

The synthesis of Hbv-IN-31 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups to enhance its biological activity. The synthetic route typically involves:

    Formation of the Core Structure: This is achieved through a series of condensation reactions, often using aldehydes and amines as starting materials.

    Functional Group Introduction: Various functional groups are introduced to the core structure through substitution reactions. Common reagents used in these steps include halides, acids, and bases.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.

Industrial production methods for this compound would likely involve scaling up these synthetic routes, optimizing reaction conditions to maximize yield and minimize costs, and ensuring compliance with regulatory standards for pharmaceutical production.

Chemical Reactions Analysis

Hbv-IN-31 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound might yield a ketone or an aldehyde, while reduction might yield an alcohol.

Scientific Research Applications

Hbv-IN-31 has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the mechanisms of capsid assembly and disassembly in HBV.

    Biology: It is used to investigate the life cycle of HBV and the role of the capsid in viral replication.

    Medicine: It is being explored as a potential therapeutic agent for the treatment of chronic HBV infections.

Mechanism of Action

The mechanism of action of Hbv-IN-31 involves its interaction with the viral capsid proteins, preventing the proper assembly of the capsid. This inhibition of capsid assembly disrupts the replication cycle of HBV, reducing the viral load in infected individuals. The molecular targets of this compound include the core protein of HBV, which is essential for the formation of the viral capsid.

Comparison with Similar Compounds

Hbv-IN-31 is unique among capsid assembly modulators due to its specific structure and mechanism of action. Similar compounds include:

    Phenylpropenamides: These compounds also target the capsid assembly process but have different chemical structures and mechanisms.

    Sulfamoylbenzamides: These compounds are another class of capsid assembly modulators with distinct chemical properties and biological activities.

This compound stands out due to its high potency and specificity for the HBV core protein, making it a promising candidate for further development as an antiviral agent.

Properties

Molecular Formula

C23H18ClNO6

Molecular Weight

439.8 g/mol

IUPAC Name

3-[2-[4-(8-chloro-4-oxochromen-2-yl)-2-cyanophenoxy]ethoxy]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C23H18ClNO6/c24-18-3-1-2-17-19(26)11-21(31-22(17)18)13-4-5-20(15(8-13)12-25)30-7-6-29-16-9-14(10-16)23(27)28/h1-5,8,11,14,16H,6-7,9-10H2,(H,27,28)

InChI Key

IHDWPXWVRCUHRF-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1OCCOC2=C(C=C(C=C2)C3=CC(=O)C4=C(O3)C(=CC=C4)Cl)C#N)C(=O)O

Origin of Product

United States

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